molecular formula C24H20N2O3S B3611497 4-{[(4-methylphenyl)sulfonyl]amino}-N-1-naphthylbenzamide

4-{[(4-methylphenyl)sulfonyl]amino}-N-1-naphthylbenzamide

Cat. No. B3611497
M. Wt: 416.5 g/mol
InChI Key: YGPXZMFPCDNQBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(4-methylphenyl)sulfonyl]amino}-N-1-naphthylbenzamide, also known as MNBA, is a chemical compound that has gained significant attention in scientific research due to its potential in various applications.

Scientific Research Applications

4-{[(4-methylphenyl)sulfonyl]amino}-N-1-naphthylbenzamide has been studied extensively in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have potential as an antitumor agent, as it can induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases. Additionally, this compound has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's, as it can inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, respectively.

Mechanism of Action

The mechanism of action of 4-{[(4-methylphenyl)sulfonyl]amino}-N-1-naphthylbenzamide is primarily through the inhibition of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression. This compound binds to the active site of HDACs, preventing them from removing acetyl groups from histones, which leads to an increase in gene expression and ultimately, apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its potential as an antitumor agent and treatment for neurodegenerative diseases, this compound has been shown to have anti-inflammatory properties and can inhibit the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. Additionally, this compound has been shown to have antioxidant properties and can scavenge free radicals in vitro.

Advantages and Limitations for Lab Experiments

One advantage of 4-{[(4-methylphenyl)sulfonyl]amino}-N-1-naphthylbenzamide as a research tool is its specificity for HDACs, which makes it a useful tool for studying the role of HDACs in gene expression and disease. Additionally, this compound has been shown to have low toxicity in vitro, which makes it a potentially useful therapeutic agent. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research involving 4-{[(4-methylphenyl)sulfonyl]amino}-N-1-naphthylbenzamide. One area of interest is the development of this compound analogs with improved solubility and bioavailability. Additionally, this compound could be further studied as a potential treatment for other diseases, such as inflammatory bowel disease and multiple sclerosis. Finally, the role of this compound in epigenetic regulation and gene expression could be further explored.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential in various applications. This compound has been shown to have potential as an antitumor agent, treatment for neurodegenerative diseases, and anti-inflammatory agent, among other applications. While this compound has some limitations, it has several advantages as a research tool and potential therapeutic agent. Future research involving this compound could lead to new insights into the role of HDACs in disease and the development of new treatments for various diseases.

properties

IUPAC Name

4-[(4-methylphenyl)sulfonylamino]-N-naphthalen-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3S/c1-17-9-15-21(16-10-17)30(28,29)26-20-13-11-19(12-14-20)24(27)25-23-8-4-6-18-5-2-3-7-22(18)23/h2-16,26H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPXZMFPCDNQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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